molecular formula C14H16O2Te2 B1166332 peptide PHI, Phe(4)- CAS No. 109275-49-2

peptide PHI, Phe(4)-

Cat. No.: B1166332
CAS No.: 109275-49-2
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Description

Historical Context and Initial Characterization of Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Isoleucinamide (PHI)

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid polypeptide first characterized in 1970 after being isolated from porcine duodenum. nih.govoup.com Initially recognized for its potent vasodilatory effects, VIP was later identified in the central and peripheral nervous systems, where it acts as a neurotransmitter or neuromodulator in various organs and tissues, including the digestive, respiratory, reproductive, and cardiovascular systems. nih.govoup.com VIP is a member of the secretin/glucagon (B607659) hormone superfamily and is evolutionarily well conserved across species. nih.gov Its amino acid sequence was established in 1973, enabling its synthesis shortly thereafter. oup.com VIP is produced by neurons in the central nervous system, particularly in the hypothalamus, as well as by neurons in the gastrointestinal tract, pancreas, and other organs. peptides.guide

Peptide Histidine Isoleucinamide (PHI), also known as peptide histidine isoleucine, is a peptide hormone containing 27 amino acids with histidine at the N-terminus and isoleucine at the C-terminus. wikipedia.org PHI was discovered and isolated from porcine upper intestinal tissue using a chemical method that detected peptides with a COOH-terminal α-amide structure. pnas.orgpnas.org Porcine PHI was identified in intestinal extracts due to the presence of its COOH-terminal isoleucine amide structure. pnas.orgpnas.org PHI was found to have structural homologies to VIP, secretin, glucagon, and growth hormone-releasing factor, indicating its membership in the glucagon-secretin family. pnas.orgcapes.gov.br Subsequent studies revealed that PHI exhibits various biological activities resembling those of VIP. capes.gov.br PHI is co-synthesized with VIP from the same precursor molecule. capes.gov.brresearchgate.net

Identification and Significance of Peptide PHI, Phe(4)- as a Structural Analogue

Peptide PHI, Phe(4)- is a synthetic analogue of peptide histidine isoleucinamide (PHI). The designation "Phe(4)-" indicates a modification at the 4th amino acid position, where Phenylalanine (Phe) is likely substituted or modified. Research into such analogues is significant for understanding the structure-activity relationships of the parent peptides, like PHI and VIP. By modifying specific amino acid residues, researchers can investigate how these changes affect the peptide's binding affinity to receptors, its biological activity, and its stability.

Studies involving modified peptides, such as [D-Phe4]PHI, have been conducted to characterize receptor interactions. For instance, [D-Phe4]peptide histidine-isoleucinamide has been used as a selective agonist to discriminate between VIP-preferring and secretin-preferring receptors in rat pancreatic membranes. nih.gov This highlights the utility of structural analogues like Peptide PHI, Phe(4)- in probing the intricacies of peptide-receptor interactions and delineating receptor subtypes. The ability of these analogues to interact selectively with specific receptors provides valuable tools for pharmacological studies and potentially for the development of targeted therapeutic agents, although therapeutic applications are outside the scope of this article.

Overview of Peptide Function in Biological Systems and Research Relevance

Peptides are versatile biomolecules with diverse functional roles in biological systems, including signaling, structural, enzymatic, and defensive functions. americanpeptidesociety.org They act as signaling molecules, hormones, neurotransmitters, and antimicrobial agents, participating in cell communication, regulation of enzymatic activity, and immune responses. longdom.org

Key functional roles of peptides include:

Hormones: Regulating essential physiological processes like metabolism, growth, and development by binding to specific receptors. ajpbp.comamericanpeptidesociety.org Examples include insulin (B600854) and oxytocin. ajpbp.com

Neuropeptides: Acting as neurotransmitters or neuromodulators in the nervous system, influencing processes such as pain perception, mood, and appetite. ajpbp.comamericanpeptidesociety.org Examples include endorphins and substance P. ajpbp.com

Antimicrobial Peptides (AMPs): Serving as a defense mechanism against pathogens by disrupting microbial membranes, playing a vital role in the innate immune system. ajpbp.comamericanpeptidesociety.orgmedicalnewstoday.com Examples include cathelicidins and defensins. ajpbp.comamericanpeptidesociety.org

Enzyme Inhibitors/Substrates: Regulating enzymatic activity in various biochemical pathways. ajpbp.comamericanpeptidesociety.org

The research relevance of peptides is significant due to their high specificity and diverse biological activities. ajpbp.comlongdom.org Synthetic peptides are used as antigens to raise antibodies, enzyme substrates, or enzyme inhibitors in biochemical and medical research. dergipark.org.tr Peptide ligands can also be immobilized to facilitate specific protein purification. dergipark.org.tr The ability to synthesize custom peptides through methods like Solid-Phase Peptide Synthesis (SPPS) has revolutionized peptide research. longdom.org Peptides are increasingly explored for their potential in drug development and diagnostics, with research focusing on their ability to target specific receptors or enzymes involved in diseases. ajpbp.comlongdom.org They are also utilized in biotechnology for applications like biosensors and biomaterials. ajpbp.comlongdom.org

Despite their potential, challenges exist, such as their susceptibility to enzymatic degradation. ajpbp.com However, advancements in peptide engineering are being explored to overcome these limitations. ajpbp.com The study of peptide analogues, such as Peptide PHI, Phe(4)-, contributes to the understanding of peptide structure-activity relationships and the potential for developing peptides with improved properties or novel functions.

Properties

CAS No.

109275-49-2

Molecular Formula

C14H16O2Te2

Synonyms

peptide PHI, Phe(4)-

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Peptides with D Phenylalanine Modifications

Structural Basis of D-Amino Acid Incorporation in Peptide Backbones

Proteins and most natural peptides are synthesized from L-amino acids via ribosomal mechanisms. In contrast, D-amino acids are often found in peptides produced by microorganisms through non-ribosomal pathways or introduced in higher organisms via post-translational epimerization psu.edu. The fundamental structural difference between L- and D-amino acids lies in the stereochemistry at the alpha carbon (Cα) atom. This inversion of chirality has a direct and significant impact on the allowed orientations of the peptide backbone around the Cα.

The conformation of a peptide backbone is primarily described by two dihedral angles per residue: phi (Φ), which represents the rotation around the nitrogen (N) to Cα bond, and psi (Ψ), which represents the rotation around the Cα to carbonyl carbon (C') bond msu.eduucsf.eduresearchgate.netcutm.ac.in. The third dihedral angle, omega (ω), describes the rotation around the peptide bond (C'-N). Due to the partial double bond character of the peptide bond, the omega angle is typically constrained to be near 180° (trans configuration) or 0° (cis configuration), with the trans isomer being far more common except in the case of proline residues msu.eduresearchgate.netwikipedia.org.

The stereochemical difference between L- and D-amino acids is clearly visualized in Ramachandran plots, which map the sterically allowed regions of Φ and Ψ angles. For L-amino acids, the allowed regions primarily correspond to negative Φ values, characteristic of structures like right-handed alpha-helices and beta-sheets psu.edu. Conversely, for D-amino acids, the allowed regions are essentially mirror images of those for L-amino acids, corresponding to positive Φ values and favoring structures with a left-handed twist, such as left-handed helices psu.edunih.gov. This inherent difference in torsional preferences forms the structural basis for how D-amino acid incorporation alters peptide backbone conformation.

Influence of D-Phenylalanine at Position 4 on Peptide Secondary and Tertiary Structures

D-amino acids can act as nucleation sites for specific types of turns or can disrupt regular secondary structures like alpha-helices or beta-sheets that would typically form with L-amino acids mdpi.comresearchgate.netpreprints.org. The altered (Φ, Ψ) preferences of the D-residue force the backbone to adopt conformations that are less common or disallowed for L-amino acids at that position psu.edu. For instance, D-amino acids are known to favor conformations that can initiate or stabilize reverse turns, which are crucial for compact peptide structures and protein folding mdpi.commdpi.com. Specific dipeptide motifs involving D-amino acids, such as D-Pro-Gly, have been reported to promote beta-hairpin conformations by assuming type-I' or type-II' turn structures mdpi.com.

The position of the D-amino acid is critical; its influence on conformation is localized but can have global consequences depending on the peptide sequence and length preprints.org. The presence of D-Phenylalanine at position 4, with its specific stereochemistry and side chain, would introduce a distinct set of steric and torsional constraints at this point in the peptide backbone, leading to a modified conformational landscape compared to the all-L counterpart or peptides with D-amino acids at other positions.

Conformational Flexibility and Rotational Constraints in Peptides with D-Amino Acids

Peptide chains exhibit inherent conformational flexibility primarily through rotations around the single bonds of the backbone, specifically the Φ (N-Cα) and Ψ (Cα-C') angles msu.eduucsf.eduresearchgate.netcutm.ac.in. The peptide bond itself (C'-N) is relatively rigid due to its partial double bond character, restricting the ω angle largely to the trans conformation msu.eduresearchgate.netwikipedia.org.

The incorporation of D-amino acids significantly impacts this flexibility by altering the allowed ranges of the Φ and Ψ dihedral angles for the modified residue psu.eduresearchgate.netpreprints.org. As discussed earlier, the D-configuration restricts the accessible conformational space to regions of the Ramachandran plot that are distinct from those for L-amino acids psu.edu. This inherent restriction at the site of the D-amino acid reduces the local conformational freedom of the peptide backbone.

For a peptide with D-Phenylalanine at position 4, the rotational freedom around the N-Cα and Cα-C' bonds at this specific residue would be limited to the (Φ, Ψ) regions characteristic of D-amino acids psu.edu. The bulky phenyl side chain of Phenylalanine further restricts the available conformational space due to steric interactions with the backbone and potentially with other side chains psu.edu. This combination of D-chirality and the specific side chain at position 4 introduces a defined set of rotational constraints at this site, influencing the dynamic behavior and the ensemble of conformations that the peptide can adopt in solution. Compared to a peptide with L-Phenylalanine at position 4, the D-isomer would promote a different set of local backbone angles, leading to altered flexibility and potentially favoring different folded states.

Methodologies for Conformational Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy)

Determining the three-dimensional structure and understanding the conformational dynamics of peptides in solution is crucial for correlating structure with function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely used for the conformational analysis of peptides nih.govchemrxiv.orgchemrxiv.orgias.ac.innmims.edu. Unlike X-ray crystallography, which provides structures in the solid state, NMR allows for the study of peptide conformations in solution, reflecting their behavior in a more native-like environment ias.ac.in.

NMR provides a wealth of information about the local environment and spatial relationships between atoms in a peptide. Key NMR parameters used in conformational analysis include:

Chemical Shifts: The precise resonance frequencies of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N) are highly sensitive to their electronic environment, which is influenced by the local conformation, hydrogen bonding, and neighboring groups chemrxiv.orgchemrxiv.orgnmims.edu. Deviations from random coil chemical shifts can indicate the presence of secondary structure chemrxiv.orgchemrxiv.org.

Coupling Constants: Scalar coupling constants, such as the ³JαN coupling between the alpha proton and the amide nitrogen, are related to the dihedral angles (e.g., Φ angle) via Karplus-type relationships nih.govchemrxiv.orgchemrxiv.org. These values provide direct information about the local backbone conformation nih.govchemrxiv.orgchemrxiv.org.

Nuclear Overhauser Effects (NOEs): NOEs arise from through-space dipole-dipole interactions between nuclei and are inversely proportional to the sixth power of the distance between them. Short-range NOEs (e.g., between residues i and i+1, i and i+2, etc.) provide constraints on inter-proton distances, which are critical for defining the peptide backbone and side-chain conformations chemrxiv.orgchemrxiv.org. Sequential NOEs are particularly useful for backbone assignment and tracing the peptide chain chemrxiv.org.

Hydrogen Exchange Rates: The rate at which amide protons exchange with solvent protons can provide information about their accessibility and involvement in hydrogen bonds, which are important for stabilizing folded structures chemrxiv.org.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are routinely used to assign resonances and obtain conformational information chemrxiv.orgchemrxiv.orgnmims.edu. TOCSY experiments reveal coupled spins within a single amino acid residue (spin system), while NOESY experiments show correlations between protons that are close in space, regardless of whether they are directly bonded chemrxiv.orgchemrxiv.org.

NMR ParameterInformation ProvidedRelevance to Peptide Conformation
Chemical ShiftElectronic environment of nucleiIndicates local conformation, hydrogen bonding, secondary structure
Coupling Constant (³J)Dihedral angles (e.g., Φ)Provides local backbone torsional constraints
NOEThrough-space proximity of protonsDefines inter-proton distances, crucial for 3D structure
Hydrogen ExchangeAccessibility of amide protons to solventIndicates involvement in hydrogen bonding and structural stability

Receptor Interactions and Signal Transduction Mechanisms

Binding Affinity and Selectivity Profile at Vasoactive Intestinal Peptide Receptors (VIPR1, VIPR2) and Secretin Receptors

Studies evaluating the receptor interactions of [D-Phe4]PHI have primarily focused on its affinity and selectivity for VIP-preferring receptors (VPAC1 and VPAC2, also known as VIPR1 and VIPR2, respectively) and secretin receptors (SCTR). Research in rat pancreatic plasma membranes demonstrated that [D-Phe4]PHI selectively inhibited the binding of 125I-VIP, with an IC50 of 7 nM. Notably, no inhibition of 125I-secretin binding was observed at concentrations up to 10 µM, indicating a significant selectivity for VIP-preferring receptors over secretin receptors in this preparation. This selective binding profile suggests that the modification at the phenylalanine residue at position 4 plays a crucial role in directing the peptide's interaction towards VIP receptor subtypes.

While native PHI has been reported to bind to VIP-preferring sites in various preparations, often with lower potency than VIP, [D-Phe4]PHI appears to be a highly selective tool for characterizing these VIP-preferring receptors. The VPAC1 receptor, for instance, shows an affinity order for various peptides where VIP and PACAP have higher affinity than secretin. Studies comparing the binding properties of VIP and its analogs, including those with modifications at position 4 like [D-Phe4] VIP, on recombinant rat and human VIPR1 and VIPR2 receptors have further highlighted the importance of this position in receptor discrimination.

Peptide/Analog Receptor Type (Rat Pancreatic Membranes) Binding Inhibition (125I-VIP) IC50 Binding Inhibition (125I-Secretin) at 10 µM Selectivity Source
[D-Phe4]PHI VIP-preferring 7 nM No inhibition Selective for VIP-preferring receptors
VIP VIP-preferring, Secretin-preferring Concentration range 10⁻¹¹ to 10⁻⁵ M Concentration range 10⁻¹¹ to 10⁻⁵ M Varies (selectivity factor 18,000 to 0.1)
PHI VIP-preferring, Secretin-preferring Concentration range 10⁻¹¹ to 10⁻⁵ M Concentration range 10⁻¹¹ to 10⁻⁵ M Varies (selectivity factor 18,000 to 0.1)
Secretin VIP-preferring, Secretin-preferring Concentration range 10⁻¹¹ to 10⁻⁵ M Concentration range 10⁻¹¹ to 10⁻⁵ M Varies (selectivity factor 18,000 to 0.1)

Activation of Downstream Intracellular Signaling Cascades

Upon binding to their cognate receptors, peptide ligands initiate intracellular signaling cascades that mediate their biological effects. For [D-Phe4]PHI, the primary signaling pathway activated appears to be linked to adenylyl cyclase and cyclic AMP (cAMP) formation, consistent with the known signaling of VPAC receptors.

Studies in rat pancreatic membranes demonstrated that [D-Phe4]PHI stimulates adenylyl cyclase activity. Unlike native VIP, PHI, and secretin, which interacted with both VIP-preferring and secretin-preferring receptors to stimulate adenylate cyclase, [D-Phe4]PHI showed a monophasic dose-effect curve, indicating interaction with only VIP-preferring receptors. This activation of adenylyl cyclase leads to an increase in intracellular cAMP levels. The stimulation of cAMP production by PHI has also been observed in cells expressing PACAP Type I receptors (RPR7), which are functionally coupled to increases in intracellular cAMP.

While VPAC receptors primarily signal through the cAMP pathway, they can also influence intracellular calcium levels. PAC1 receptors, which also bind PACAP, are known to signal through an increase in intracellular Ca2+ involving phospholipase C (PLC) and inositol (B14025) 1,4,5-triphosphate (IP3) activity. VPAC1 receptors have also been shown to interact with RAMP2 proteins, which can enhance agonist-mediated inositol triphosphate production, although this does not modify the coupling to adenylyl cyclase. While the direct involvement of PLC and calcium mobilization specifically by [D-Phe4]PHI is not as extensively documented as its effect on cAMP in the provided sources, the potential for VPAC receptor activation to influence calcium signaling exists, particularly through interactions with other proteins or receptor dimerization.

Activation of G protein-coupled receptors (GPCRs), including those in the secretin/VIP family, can involve the regulation of various protein kinase pathways, such as PI3K, ERK, and Akt. These pathways are involved in diverse cellular processes, including proliferation, survival, and differentiation. While the provided search results primarily highlight the cAMP pathway for [D-Phe4]PHI and VPAC receptors, other peptides acting through GPCRs have been shown to activate PI3K, Akt, and ERK. For example, Prolactin-Releasing Peptide (PrRP) has been shown to activate PI3K/Akt/mTOR and ERK pathways via GPR10. Activation of formyl peptide receptors (FPRs) also triggers intracellular signaling cascades including the activation of PI3K, AKT, and ERK1/2. The extent to which [D-Phe4]PHI specifically engages these protein kinase pathways requires further investigation, as the provided information predominantly links its action to adenylyl cyclase activation.

Involvement of Phospholipase C and Calcium Mobilization

Structure-Activity Relationships Governing Receptor Recognition and Activation

The biological activity of peptide ligands is intimately linked to their three-dimensional structure and the specific amino acid residues that interact with the receptor. Structure-activity relationship (SAR) studies aim to elucidate which parts of the peptide are crucial for receptor binding, selectivity, and the subsequent activation of signaling pathways. For [D-Phe4]PHI, the modification at position 4, the substitution of L-phenylalanine with D-phenylalanine, is a key determinant of its pharmacological profile.

The VIP and secretin receptors, being Class B GPCRs, are characterized by a large extracellular N-terminal domain that is involved in initial ligand binding, and a transmembrane helical bundle that undergoes conformational changes upon agonist binding to activate intracellular signaling. The alpha helical structure of peptide ligands like VIP is known to interact with the N-terminal domain of these receptors.

The presence of a D-amino acid at position 4, specifically D-phenylalanine, in [D-Phe4]PHI is critical for its interaction with VIP receptors and influences its agonist properties. Studies comparing VIP analogs with D-amino acid substitutions at position 4, such as [D-Phe4] VIP, have shown that this modification affects the peptide's affinity and selectivity for VPAC1 and VPAC2 receptors. [D-Phe4] VIP demonstrated high affinity for the VPAC1 receptor and low affinity for the VPAC2 receptor in both rat and human systems, highlighting position 4 as a key determinant in discriminating between these receptor subtypes.

Contribution of Aromatic Residues to Receptor Binding Pocket Interactions (e.g., Cation-π Interactions)

Aromatic amino acid residues, such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp), play a significant role in protein-ligand interactions, including the binding of peptides to their receptors nih.govwikipedia.orgproteopedia.orgnih.gov. These residues can participate in various non-covalent interactions, including cation-π interactions, which occur between the electron-rich π system of an aromatic ring and an adjacent cation nih.govwikipedia.orgproteopedia.orgnih.gov. Cation-π interactions are significant binding forces in biological systems and are found in the binding sites of various receptors, including GPCRs wikipedia.orgproteopedia.org.

While specific detailed studies focusing solely on the contribution of aromatic residues of PHI, Phe(4)- to direct cation-π interactions within its receptor binding pockets are not extensively detailed in the provided search results, the general principle of aromatic residues contributing to ligand binding in GPCRs is well-established nih.govwikipedia.orgproteopedia.orgnih.gov. The presence of phenylalanine at position 4 in peptide PHI, Phe(4)- suggests a potential role for this aromatic residue in receptor interaction, possibly through cation-π interactions with positively charged residues in the receptor binding site or through other hydrophobic or π-π interactions wikipedia.orgproteopedia.orgnih.gov. Studies on other peptide-receptor interactions have demonstrated the importance of aromatic residues in binding affinity and specificity nih.govoup.combakerlab.org. For instance, in the context of Cys-loop receptors, aromatic residues form an "aromatic box" around the ligand binding site, and cation-π interactions with the ligand are common nih.gov.

Mechanistic Insights from Amino Acid Substitutions and Mutagenesis Studies (e.g., Alanine (B10760859) Scanning)

Amino acid substitutions and mutagenesis studies, such as alanine scanning, are powerful techniques used to elucidate the functional contribution of specific residues in a peptide or protein to its activity and receptor binding mdpi.comnih.govwikipedia.orgresearchgate.net. Alanine scanning involves systematically replacing individual amino acids with alanine to assess the impact of the original side chain on function mdpi.comwikipedia.orgresearchgate.net. This technique is valuable for identifying residues critical for ligand binding, receptor activation, and signal transduction mdpi.comnih.govwikipedia.orgresearchgate.net.

While comprehensive alanine scanning mutagenesis studies specifically on peptide PHI, Phe(4)- are not detailed in the provided results, related studies on VIP receptor antagonists and other peptides provide insights into how such modifications can impact receptor interaction researchgate.netbiorxiv.org. For example, substitutions in VIP-related peptides, including some derived from PHI, have been investigated to understand their binding to VPAC1 and VPAC2 receptors researchgate.netbiorxiv.org. These studies suggest that specific amino acid positions and the nature of the substituted residue can significantly alter binding affinity and potentially signaling biorxiv.org. The fact that PHI itself can have varying potency compared to VIP on different receptor subtypes or in different species highlights the sensitivity of receptor interaction to peptide sequence variations researchgate.netnih.govnih.gov. Studies involving modifications to substance P analogs also demonstrate how amino acid substitutions can affect receptor binding and antagonist activity nih.gov.

Biosynthesis, Processing, and Metabolic Fate in Preclinical Biological Systems

Precursor Proteins and Post-Translational Processing Pathways

Peptide PHI, including its variants like the 27-amino acid peptide PHI-27 and the human variant PHM-27, is synthesized as part of a larger precursor protein known as preprovasoactive intestinal polypeptide (preproVIP). msu.eduproteopedia.orgnih.govwikipedia.orgoregonstate.educationnih.gov This precursor protein contains the sequences for both vasoactive intestinal peptide (VIP) and peptide PHI/PHM. proteopedia.orgwikipedia.orgoregonstate.educationnih.gov

Following ribosomal synthesis, the preproVIP undergoes post-translational modifications. oregonstate.educationciteab.comnih.gov This processing typically involves the cleavage of a signal peptide, which directs the protein to the endoplasmic reticulum. Further enzymatic cleavage by prohormone convertases and other peptidases liberates the mature, biologically active peptides, including VIP and PHI/PHM, from the precursor molecule. oregonstate.educationciteab.comnih.gov The human variant, PHM-27, differs from porcine PHI-27 by two amino acid residues. proteopedia.orgoregonstate.education Alternative splicing of the preproVIP mRNA has also been observed in certain tissues and species, potentially leading to variations in the processed peptides. nih.gov

Enzymatic Degradation Mechanisms in Preclinical Models

Enzymatic degradation is a primary route of peptide catabolism in biological systems and presents a significant challenge to peptide stability in vivo. veeprho.comuzh.ch Peptidases and proteases, enzymes that hydrolyze peptide bonds, are the main players in this process. ehu.eusbiosynth.combioinformatics.org

In preclinical models, particularly those involving the gastrointestinal tract, a variety of proteolytic enzymes contribute to peptide breakdown. These include endopeptidases like pepsin, trypsin, and chymotrypsin (B1334515), which cleave internal peptide bonds, and exopeptidases like carboxypeptidases and aminopeptidases, which remove amino acids from the C- and N-termini, respectively. uzh.chehu.eusbiosynth.combioinformatics.org The specificity of these enzymes is influenced by the amino acid sequence surrounding the cleavage site. For instance, pepsin and chymotrypsin preferentially cleave at sites involving aromatic and hydrophobic amino acids like phenylalanine. uzh.ch

Dipeptidyl peptidase IV (DPP IV) is another peptidase known to cleave dipeptides from the N-terminus of polypeptides, particularly if a proline residue is present at the penultimate position. The susceptibility of peptide PHI, Phe(4)- to specific peptidases would depend on its precise amino acid sequence and the location of the phenylalanine residue at position 4 within that sequence.

Identification and Characterization of Specific Peptidases Involved in Peptide PHI, Phe(4)- Catabolism

Non-Enzymatic Degradation Pathways

In addition to enzymatic processes, peptides can also undergo non-enzymatic degradation through spontaneous chemical reactions. veeprho.com These pathways can occur under physiological conditions and contribute to peptide instability.

Hydrolysis of peptide bonds, the cleavage of the amide link by water, is a fundamental non-enzymatic degradation pathway. This reaction can be catalyzed by the presence of acids or bases.

Oxidation is another important non-enzymatic degradation route, particularly affecting amino acid residues with susceptible side chains such as methionine, cysteine, tryptophan, and tyrosine. Oxidation can lead to various modifications of these residues, potentially altering the peptide's structure and function.

Diketopiperazine (DKP) formation is a well-known intramolecular non-enzymatic degradation pathway that can occur in peptides. This reaction typically involves the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the peptide bond between the second and third amino acids, leading to the formation of a cyclic dipeptide (diketopiperazine) and a truncated peptide. DKP formation is particularly common when the penultimate amino acid is proline due to conformational factors that favor cyclization. The rate of DKP formation can be influenced by factors such as pH, temperature, solvent composition, and the specific amino acids at the N-terminus and penultimate positions.

While DKP formation is a prominent intramolecular cleavage event, other spontaneous intramolecular reactions leading to peptide fragmentation can potentially occur depending on the specific amino acid sequence and environmental conditions.

Hydrolysis, Deamidation, and Oxidation

Strategies for Enhancing Peptide Stability in Research Settings

Peptides, including peptide PHI and its analogs like [D-Phe4]peptide histidine-isoleucinamide, present significant challenges in research and preclinical settings due to their inherent susceptibility to degradation. This instability can lead to reduced biological activity and short half-lives, complicating experimental design and interpretation guidetopharmacology.orgguidetomalariapharmacology.orgwikipedia.org. A variety of strategies have been developed to enhance peptide stability, broadly categorized into chemical modifications and formulation approaches.

Chemical Modifications:

Chemical modifications are widely employed to improve peptide resistance to enzymatic degradation and increase their half-life guidetopharmacology.orgguidetomalariapharmacology.org. One effective strategy involves the incorporation of non-natural amino acids, such as D-amino acids, at positions prone to enzymatic cleavage guidetopharmacology.orgwikipedia.orgwikipedia.org. Proteases typically recognize and cleave L-amino acids; thus, substituting L-amino acids with their D-enantiomers can create peptides that are less susceptible to proteolytic breakdown guidetopharmacology.orgwikipedia.org. The analog [D-Phe4]peptide histidine-isoleucinamide, for instance, involves a modification at the fourth position, which can influence its interaction with receptors and potentially its stability wikipedia.org.

Cyclization is another powerful technique to enhance peptide stability. By forming a cyclic structure, either head-to-tail, head-to-side chain, tail-to-side chain, or side chain-to-side chain, the peptide's conformational flexibility is reduced, making it less vulnerable to exopeptidase digestion and potentially improving resistance to endopeptidases wikipedia.orgwikipedia.orgguidetopharmacology.orgnih.gov. This increased structural rigidity can also preserve the peptide's active conformation, contributing to sustained biological activity guidetopharmacology.orgwikipedia.org.

Modifications at the N- and C-termini, such as N-terminal acetylation or C-terminal amidation, can also prevent degradation by exopeptidases that target peptide termini guidetomalariapharmacology.org. Backbone modifications, like N-methylation or the incorporation of hydrocarbon staples, can further enhance stability by altering the peptide backbone and reducing flexibility guidetopharmacology.orgwikipedia.org. The introduction of unnatural amino acids beyond D-enantiomers can also confer increased stability and altered pharmacological properties guidetomalariapharmacology.orgnih.gov.

Formulation Strategies:

Formulation plays a critical role in maintaining peptide stability in various research settings, particularly in solution. Peptide degradation in aqueous solutions can occur through several pathways, including hydrolysis, oxidation, deamidation, racemization, and aggregation peptides.guidewikipedia.orgmims.com.

Optimizing the pH of the solution is a fundamental approach, as the rate of hydrolysis and other degradation pathways is strongly pH-dependent peptides.guidewikipedia.orgmims.com. Selecting appropriate buffer types can also influence stability peptides.guidewikipedia.org. Storage conditions, such as temperature and light exposure, are crucial, with lyophilized peptides generally exhibiting greater stability than those in solution mims.comwikidata.org. Freezing peptide solutions in aliquots can help avoid degradation caused by repeated freeze-thaw cycles wikidata.org.

The use of co-solvents, excipients (such as EDTA or ascorbic acid), and strategies like air exclusion or oxygen removal can also help mitigate chemical degradation pathways like oxidation peptides.guidemims.commims.comwikidata.org. Lipid-based formulations, such as liposomes and lipid nanoparticles, can encapsulate peptides, protecting them from enzymatic degradation and improving their stability in biological fluids wikipedia.org.

Other Approaches:

Conjugation to larger molecules, such as polyethylene (B3416737) glycol (PEGylation), can increase the peptide's hydrodynamic size, reducing renal clearance and potentially shielding it from enzymatic degradation wikipedia.orgnih.gov. This can lead to a prolonged half-life in preclinical systems wikipedia.orgnih.gov. Conjugation to other entities, like antibodies, is also being explored to improve peptide delivery and stability in vivo nih.gov.

Assessing peptide stability in research settings often involves analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect and quantify degradation products wikipedia.orgwikidata.orgcorepeptides.comthetapeptides.com. These methods are essential for evaluating the effectiveness of different stabilization strategies. Studies have investigated peptide stability in various biological matrices, including blood plasma and cell culture supernatants, highlighting the importance of considering the specific research environment corepeptides.comthetapeptides.com.

Preclinical Cellular and Physiological Roles: Mechanistic Insights

Neurobiological Actions and Central Nervous System Involvement

Peptide PHI is present within the central nervous system and has been implicated in the regulation of various brain functions. nih.gov Its presence in high concentrations in both the brain and gut suggests a role as a neurotransmitter or neuromodulator. nih.gov, biorxiv.org

Modulation of Neuronal Activity and Neurotransmitter Release Pathways

Neuropeptides, including Peptide PHI, typically exert their effects by binding to G protein-coupled receptors (GPCRs), which subsequently modulate neuronal activity through various intracellular signaling cascades. citeab.com, daneshyari.com Studies investigating the effects of Peptide PHI on neuronal activity have included assessments of its impact on second messenger systems like cyclic AMP (cAMP). In studies using chicken brain slices, porcine PHI (pPHI) and rat PHI (rPHI), as well as human PHI (PHM), showed only weak effects on stimulating cAMP production in the cerebral cortex and were inactive in the hypothalamus at a concentration of 5 µM, in contrast to the potent effects of chicken VIP and PACAP. The D-Phe(4) derivative of porcine PHI (D-Phe(4)-pPHI) was reported as inactive in stimulating cAMP production in both chicken cerebral cortex and hypothalamus.

Endocrine and Metabolic Regulation in Preclinical Models

Peptide PHI plays a role in endocrine and metabolic processes, partly due to its structural and functional relationship with other peptide hormones. nih.gov, nih.gov, biorxiv.org It is co-synthesized with VIP from a common precursor molecule. biorxiv.org

Influence on Pancreatic Membrane Function and Glucose Homeostasis

Research has explored the influence of Peptide PHI on pancreatic function, particularly concerning glucose homeostasis. Peptide PHI has been linked to glucose-stimulated insulin (B600854) secretion (GSIS). Studies using mouse pancreatic islets demonstrated that PHI(1-27) was able to promote insulin secretion, indicating its insulinotropic activity. In contrast, a truncated fragment, PHI(1-22), was found to be inactive in the GSIS assay at the same dose, suggesting that the full-length peptide is required for this effect.

The Phe(4)- analog of Peptide PHI, specifically [D-Phe4]peptide histidine-isoleucinamide ([D-Phe4]PHI), has been investigated for its interaction with receptors in rat pancreatic membranes. This analog demonstrated selective agonism towards VIP-preferring receptors over secretin-preferring receptors. Its dose-effect curve for adenylate cyclase activation was monophasic and was competitively inhibited by a VIP antagonist but not by a secretin antagonist, indicating a selective interaction with VIP-preferring receptors.

PeptideReceptor Interaction (Rat Pancreatic Membranes)Adenylate Cyclase ActivationSelectivity
Vasoactive Intestinal Peptide (VIP)VIP-preferring and secretin-preferringStimulatoryInteracts with at least two receptor classes
SecretinVIP-preferring and secretin-preferringStimulatoryInteracts with at least two receptor classes
Peptide PHI (PHI-27)VIP-preferring and secretin-preferringStimulatoryInteracts with at least two receptor classes
[D-Phe4]PHIVIP-preferring onlyStimulatoryHighly selective for VIP-preferring receptors

Transgenic mice overexpressing the human VIP/PHM 27 gene in pancreatic beta-islets have shown enhanced glucose-induced insulin secretion, further supporting the role of this peptide family in glucose regulation.

Modulation of Hormone Secretion and Action

Beyond insulin, Peptide PHI has been implicated in the regulation of other hormones. It is known to play a role in the regulation of prolactin in humans. nih.gov Furthermore, human PHM-27 (human PHI) has been identified as a potent agonist for the human calcitonin receptor, demonstrating similar efficacy to human calcitonin in activating this receptor with a potency of 11 nM in functional assays., This interaction was confirmed through cyclic AMP assays and competition binding studies.

Immunological and Inflammatory Responses

Based on the provided search results, specific preclinical data focusing directly on the immunological and inflammatory responses mediated by the chemical compound "peptide PHI, Phe(4)-" were not identified. While general information regarding the involvement of peptides in immune and inflammatory processes exists, and some studies explored the effects of related peptides or peptide modifications on inflammation,,,,,,,,, there is a lack of specific research findings directly linking peptide PHI, Phe(4)- to the modulation of immune cells or inflammatory pathways within the scope of these results.

Regulation of Immune Cell Function (e.g., Chemotaxis, Reactive Oxygen Species Production)

The immune system is a complex network involving various cell types and signaling molecules. Peptides, including neuropeptides like VIP, are known to play immunomodulatory roles. mdpi.combiorxiv.org While extensive detailed studies specifically on the direct effects of Peptide PHI on immune cell functions such as chemotaxis and reactive oxygen species (ROS) production in preclinical models are not prominently highlighted in the available literature snippets, the close structural and functional relationship between PHI and VIP suggests potential, albeit less characterized, involvement.

Vasoactive Intestinal Peptide (VIP), which shares receptors with PHI, is recognized as an immunomodulator that influences both innate and adaptive immune responses. mdpi.combiorxiv.org VIP can affect inflammatory responses and has been associated with modulating oxidative stress. mdpi.com Immune cells express VIP receptors, specifically VPAC1 and VPAC2, through which VIP exerts its effects. mdpi.combiorxiv.org Given that Peptide PHI interacts with these same VIP-preferring receptors, it is plausible that it may share some of VIP's immunomodulatory properties. capes.gov.brnih.govoup.commdpi.comoup.com

Chemotaxis, the directed movement of cells in response to chemical signals, is a critical process in immune surveillance and inflammation. Reactive oxygen species (ROS) are also involved in immune responses, acting as signaling molecules and contributing to pathogen clearance, although excessive production can lead to tissue damage. General research on peptides has shown some can act as chemotactic agents for immune cells and influence ROS production. pnas.orgcsic.es However, specific detailed findings demonstrating Peptide PHI's direct regulatory effects on these processes in preclinical immune cell models require further focused investigation based on the provided search results.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

Inflammatory signaling pathways, such as NF-κB and MAPK, are central to the initiation and resolution of inflammation and are key targets for therapeutic intervention. biorxiv.orgcsic.esimrpress.com While the provided search results extensively discuss the roles of NF-κB and MAPK in inflammatory processes and the modulation of these pathways by various agents, including some peptides, direct and detailed evidence specifically linking Peptide PHI (PHI-27) to the modulation of NF-κB and MAPK signaling pathways in preclinical models of inflammation is limited in the immediate snippets.

The NF-κB pathway is a critical regulator of genes involved in inflammation, immune responses, and cell survival. csic.esimrpress.commdpi.com Activation of NF-κB leads to the expression of pro-inflammatory cytokines and other mediators. biorxiv.orgcsic.esmdpi.com The MAPK signaling pathways, including ERK, JNK, and p38, also play significant roles in transmitting inflammatory stimuli and regulating the production of cytokines and chemokines. biorxiv.orgimrpress.comnih.govresearchgate.net

Some studies indicate that other peptides can influence NF-κB and MAPK signaling. For instance, certain peptides have been shown to inhibit NF-κB signaling, reducing inflammation. mdpi.com Similarly, modulation of MAPK pathways has been observed with various peptide interventions. nih.govresearchgate.netaginganddisease.org While one snippet mentions differential effects of PHI and related peptides on neuroblastoma cell proliferation via MAP kinase, this finding is specific to a particular cell line context and does not provide a general mechanism of inflammatory signaling modulation by PHI in preclinical immune or inflammatory models. aginganddisease.org

Given the known immunomodulatory actions of VIP, and PHI's interaction with VIP receptors, it is plausible that PHI could indirectly influence inflammatory signaling pathways. However, the precise mechanisms and the extent to which Peptide PHI directly modulates NF-κB and MAPK signaling in the context of preclinical inflammation require more explicit data than available in the current search results.

Other Systemic Functions and Underlying Mechanisms in Animal Models (e.g., Cardiovascular, Gastrointestinal)

Peptide PHI (PHI-27) exerts various systemic effects in animal models, particularly within the cardiovascular and gastrointestinal systems, often in conjunction with or through interactions with VIP receptors.

Cardiovascular Effects: Peptide PHI is known to cause vasodilation, a key effect shared with VIP. mybiosource.comhmdb.ca Studies in various animal species, including rats, cattle, and pigs, have indicated that the vascular actions of PHI are mediated by VIP-preferring receptors. physiology.org VIP itself has significant and well-characterized cardiovascular effects in research animals and humans, including increasing coronary artery blood flow, influencing cardiac contraction, and affecting heart rate. researchgate.netoup.com These effects are often mediated through the activation of adenylyl cyclase, leading to increased cyclic AMP levels. researchgate.netoup.com Given the structural homology and shared receptor binding, PHI likely contributes to some of these cardiovascular regulatory processes by acting on VIP receptors.

Gastrointestinal Functions: Peptide PHI is present in high concentrations in the gastrointestinal tract and is considered a brain-gut peptide, suggesting important roles in regulating gastrointestinal function. capes.gov.broup.com In animal models, PHI has been shown to influence gastrointestinal motility. nih.gov It can augment water and electrolyte transport in the jejunum. oup.com The effects of PHI on gastrointestinal motility may involve complex interactions with other neurotransmitters and signaling pathways within the enteric nervous system. nih.gov Similar to its cardiovascular effects, the actions of PHI in the gastrointestinal system are often related to those of VIP, with both peptides influencing processes like intestinal transport and smooth muscle activity, potentially through shared receptor mechanisms. oup.com

Other Potential Systemic Roles: Beyond the cardiovascular and gastrointestinal systems, the widespread distribution of PHI and its co-synthesis with VIP suggest potential roles in other physiological processes. For instance, PHI has been shown to stimulate prolactin release from cultured rat pituitary cells in vitro, indicating a potential role in neuroendocrine regulation. nih.gov The interaction with VIP-preferring receptors is a recurring theme in the mechanistic understanding of PHI's systemic functions. nih.govoup.comoup.comphysiology.org

Summary of Key Preclinical Findings:

SystemObserved Effects in Animal ModelsProposed Mechanisms
CardiovascularVasodilation, potential influence on blood flow and cardiac functionInteraction with VIP-preferring receptors (VPAC1, VPAC2), likely involving adenylyl cyclase activation
GastrointestinalInfluence on motility, augmentation of water and electrolyte transportBrain-gut peptide activity, interaction with VIP receptors, modulation of other neurotransmitters
NeuroendocrineStimulation of prolactin release (in vitro)Interaction with VIP-preferring receptors

While Peptide PHI (PHI-27) demonstrates clear roles in cardiovascular and gastrointestinal physiology in preclinical models, primarily mediated through its interaction with VIP receptors, more detailed mechanistic studies are needed to fully elucidate its independent contributions and specific signaling pathways, particularly in the context of immune cell function and inflammatory responses.

Pharmacological Probes and Analogue Design in Preclinical Research

Development of Selective Agonists and Antagonists Based on Peptide PHI and Related Scaffolds

The development of selective agonists and antagonists based on peptide PHI and related VIP/PACAP scaffolds is crucial for dissecting the specific roles of VPAC1, VPAC2, and PAC1 receptors in various physiological and pathological processes. Given the overlapping affinities of native peptides for these receptors, designing analogues with improved receptor selectivity is a key objective. researchgate.net

Research efforts have focused on modifying the sequences of VIP, PACAP, and their related peptides, including PHI, to create ligands with enhanced affinity and selectivity for specific receptor subtypes. For instance, systematic residue scanning of peptide sequences has been employed to identify modifications that influence receptor binding and signaling. researchgate.netcenmed.com

The development of VIP receptor antagonists, such as VIPhyb, a hybrid peptide incorporating elements of neurotensin (B549771) and VIP, demonstrates a strategy for creating ligands that maintain binding capacity while lacking agonistic properties. researchgate.netciteab.com Novel VIP receptor antagonists have also been designed based on substitutions in the C-terminal sequence of VIP and incorporating elements from related peptides like PHI, highlighting the use of PHI as a scaffold for antagonist development. guidetopharmacology.org These antagonists are valuable tools for inhibiting VIP/PHI-mediated effects and studying their downstream consequences in experimental models. researchgate.netciteab.com

Rational Design Principles for Modulating Receptor Affinity and Selectivity

Rational design principles for modulating the receptor affinity and selectivity of peptide PHI and its analogues involve understanding the structural features of the peptide and its receptors that govern their interaction. Key strategies include:

Residue Scanning and Substitution: Systematically replacing individual amino acid residues with natural or unnatural amino acids provides insights into the contribution of specific side chains to receptor binding and activation (Structure-Activity Relationships - SARs). researchgate.netcenmed.com This process can reveal residues critical for high-affinity binding or selective interaction with a particular receptor subtype.

N-terminal and C-terminal Modifications: Modifications or deletions at the N-terminus of peptides in the VIP/PACAP family can significantly impact receptor activation, often leading to the generation of antagonists, as the N-terminal region is frequently essential for agonist activity. researchgate.net Modifications at the C-terminus can also influence receptor selectivity. researchgate.net

Incorporation of Modified and Unnatural Amino Acids: Introducing modified or unnatural amino acids can alter the peptide's chemical properties, such as lipophilicity, charge, and steric bulk, thereby influencing its interaction with the receptor binding site. cenmed.comfishersci.canih.govfishersci.comgetarchive.net For instance, the introduction of L-3-(3,5-difluorophenyl)-alanine (Dfp) in somatostatin (B550006) analogues conferred higher affinity and selectivity for specific somatostatin receptor subtypes by influencing aromatic interactions. fishersci.ca Similarly, incorporating D-amino acids can impact peptide conformation and protease resistance, indirectly affecting receptor interaction. getarchive.net

Conformational Constraints: Imposing conformational constraints through cyclization or stapling can pre-organize the peptide into a conformation favorable for receptor binding, potentially increasing affinity and selectivity by reducing the entropic penalty upon binding. ebi.ac.ukfishersci.cafishersci.ieebricmall.com

These principles guide the design of peptide analogues with tailored pharmacological profiles, allowing researchers to develop probes that can selectively target VPAC1, VPAC2, or PAC1 receptors to study their individual roles in complex biological systems.

Strategies for Enhancing Peptide Stability and Bioavailability in Experimental Models

The inherent susceptibility of native peptides like PHI and VIP to rapid enzymatic degradation by proteases limits their utility in experimental models and as potential therapeutics. researchgate.netfishersci.canih.govnih.govfishersci.co.ukwikipedia.orgguidetopharmacology.org Strategies to enhance peptide stability and bioavailability aim to increase their half-life in biological fluids and improve their ability to reach target tissues in an active form. researchgate.netnih.govfishersci.co.ukwikipedia.orgguidetopharmacology.orgciteab.com

Key strategies include chemical modifications that reduce proteolytic cleavage and improve pharmacokinetic properties. fishersci.co.ukgetarchive.net These modifications can involve alterations to the peptide backbone or the incorporation of non-natural amino acids. tocris.comgetarchive.netfishersci.ca

Cyclization and Stapling Techniques for Conformational Constraint

Cyclization and stapling are powerful techniques used to introduce conformational constraints into linear peptides. By forming a covalent link between amino acid residues, the peptide's flexibility is reduced, which can stabilize specific secondary structures, such as alpha helices or beta turns. ebi.ac.ukfishersci.ieebricmall.comnih.govnih.govmassbank.eu

Cyclization: Formation of macrocyclic structures through various chemistries, such as lactam bridges, disulfide bonds, thioether bonds, or head-to-tail linkages, can significantly improve metabolic stability by making the peptide less susceptible to exopeptidase degradation. tocris.comebi.ac.ukfishersci.ieebricmall.comnih.gov Cyclization can also pre-organize the peptide into a bioactive conformation, potentially enhancing receptor affinity and selectivity. ebi.ac.ukfishersci.ie

Stapling: Peptide stapling typically involves introducing a covalent crosslink between the side chains of amino acids at specific positions (e.g., i and i+4 or i and i+7) to stabilize alpha-helical conformations. ebi.ac.uknih.govnih.gov Hydrocarbon stapling, often achieved through ring-closing metathesis (RCM) of incorporated unnatural amino acids with olefinic side chains, is a common stapling technique. ebi.ac.uknih.gov Stapled peptides can exhibit increased proteolytic stability and, in some cases, improved cell permeability. ebi.ac.uknih.gov

These methods are valuable for transforming flexible, degradation-prone linear peptides into more stable and potent analogues for use as pharmacological probes.

Incorporation of Unnatural Amino Acids and Peptidomimetics for Improved Properties

The incorporation of unnatural amino acids and the design of peptidomimetics are widely used strategies to overcome the limitations of native peptides. cenmed.comtocris.comnih.govgetarchive.netebi.ac.ukresearchgate.netnih.govnih.govnih.govuni.lu

Unnatural Amino Acids: Non-proteinogenic amino acids, either naturally occurring or synthetically produced, offer expanded chemical diversity. nih.govgetarchive.netnih.gov Incorporating unnatural amino acids into peptide sequences can confer resistance to enzymatic degradation, alter lipophilicity to improve membrane permeability, and introduce functional groups for conjugation or modification. nih.govgetarchive.netuni.lu Examples include the use of D-amino acids, N-alkylated amino acids, or amino acids with modified side chains. tocris.comgetarchive.net The inclusion of stable amino acids like β-DAP or homocysteine has been shown to improve tumor uptake of peptide analogues. fishersci.ca

Peptidomimetics: Peptidomimetics are molecules designed to mimic the structural and functional properties of peptides but with improved pharmacological characteristics. cenmed.comtocris.comnih.govgetarchive.netfishersci.canih.govnih.gov They can range from modified peptides containing non-natural amino acids and altered backbones (e.g., pseudopeptide bonds) to entirely non-peptidic scaffolds that retain the key pharmacophore elements of the parent peptide. tocris.comgetarchive.netfishersci.canih.gov Peptidomimetics are developed to achieve enhanced metabolic stability, increased binding affinity and selectivity, and improved bioavailability compared to the native peptides. tocris.comnih.govgetarchive.netnih.gov Strategies include backbone modifications, isosteric replacements, and the incorporation of conformational constraints. cenmed.comtocris.comgetarchive.netfishersci.ca

These approaches provide a versatile toolkit for designing peptide-based pharmacological probes and potential therapeutic leads with improved stability, bioavailability, and target interaction profiles for preclinical research.

Comparative Analysis and Evolutionary Perspectives

Sequence Homology and Phylogenetic Relationships within the VIP/PHI Peptide Family

Peptide PHI is structurally and biologically related to other members of the secretin superfamily of brain-gut peptides, particularly VIP. scirp.orgbachem.compnas.orgresearchgate.net PHI and VIP are co-synthesized from a common precursor molecule, prepro-VIP, which is encoded by the VIP gene. scirp.orgbachem.comoup.comoup.comresearchgate.netpancreapedia.org In humans, the PHI counterpart derived from this precursor is known as peptide histidine methionine (PHM). scirp.orgbachem.comoup.comoup.comresearchgate.netpancreapedia.orgguidetopharmacology.org The human VIP precursor gene consists of 7 exons, with PHM encoded by the fourth exon and VIP encoded by the fifth exon. scirp.orgresearchgate.netpancreapedia.org

Sequence homology studies reveal significant similarities between PHI and other members of the family. Porcine PHI shares 48% amino acid homology with VIP. scirp.orgresearchgate.net VIP, in turn, has approximately 70% homology with PACAP27 and 33% homology with secretin. scirp.orgresearchgate.net The structural similarities among VIP and PACAP suggest co-evolution from a common ancestral gene, likely involving exon and gene/genome duplications. bachem.complos.orgbioscientifica.com

Phylogenetic analyses support the grouping of PHI/VIP and PACAP/PRP ligands into monophyletic clusters, indicating that specific ligand forms evolved within the VIP/PACAP family early in vertebrate evolution. plos.orgnih.gov Studies examining species from tunicates to mammals show typical organizations of mature peptide sequences and conservation of many important residues, reinforcing the functional significance of VIP and PACAP in early vertebrates. plos.orgnih.gov A widely accepted model suggests that a primordial gene underwent two rounds of genome duplication approximately 500 to 800 million years ago, leading to the four paralogous genes encoding PHI/VIP, PRP/PACAP, GHRH, and SCT. plos.orgbioscientifica.com While the evolutionary origins of the VIP/PACAP ligands remain an area of interest, studies in agnathans (jawless fish) have identified molecules resembling ancestral forms, showing high sequence conservation for VIP/PACAP ligands, which points to the importance of their functions even in early vertebrate evolution. plos.orgnih.gov

The primary structures of PHI-related peptides have been reasonably conserved from fish to mammals. For instance, there are only five to six amino acid substitutions between the sequences of goldfish PHI and human PHM. oup.com This conservation suggests strong evolutionary pressure to maintain the structure and, presumably, function of these peptides.

Functional Conservation and Diversification Across Species in Preclinical Studies

PHI, along with VIP, is widely distributed in the nervous system and various peripheral organs, acting as both a neuromodulator and a neuroendocrine releasing factor. researchgate.net The biological actions of VIP and related peptides are mediated through binding to specific G protein-coupled receptors (GPCRs), primarily VPAC1, VPAC2, and PAC1 receptors. bachem.comoup.comoup.comresearchgate.netpancreapedia.orgplos.orgnih.gov While VIP and PACAP bind to VPAC1 and VPAC2 receptors, PAC1 receptors are more specific for PACAP. bachem.comoup.comoup.compancreapedia.orgplos.orgnih.gov PHI generally has a lower binding affinity for VPAC receptors compared to VIP. researchgate.net

Preclinical studies across different species have revealed both conserved and diversified functions of PHI and the VIP/PHI family. In the human jejunum, PHI regulates water and electrolyte transportation, similar to its inhibitory effects on fluid absorption observed in the small intestine of pigs and rats. wikipedia.org This suggests a conserved role in intestinal fluid balance across these mammalian species.

In the pancreas, PHI has been shown to stimulate fluid and bicarbonate secretion in pigs, although it is less potent than VIP. pancreapedia.org This indicates a shared, though potentially less pronounced, secretagogue activity within the family in this organ. Studies in rat glioblastoma cells demonstrated that while VIP and PACAP strongly stimulated cell proliferation, PHI increased proliferation only when associated with VIP. nih.gov This suggests a potential synergistic interaction or a dependence on VIP signaling for certain effects of PHI in this context.

The distribution and function of these peptides and their receptors can vary across species. In agnathans, for example, PACAP and VPAC receptors were found almost exclusively in the brain, in contrast to the widespread distribution in many other species. plos.orgnih.gov Furthermore, studies in goldfish have identified a potential receptor specifically for PHI/PHV (peptide histidine valine), a C-terminally extended form of PHI, in addition to VIP receptors. oup.com This suggests the possibility of distinct signaling pathways for PHI in some species, contributing to functional diversification. The high expression of this potential PHI/PHV receptor in the goldfish pituitary strongly suggests a functional role for goldfish PHI/PHV in regulating pituitary functions. oup.com

The rank order of potency for stimulating cAMP formation in mouse calvarial osteoblasts by peptides of the VIP/secretin/glucagon (B607659) family was PACAP38 > PACAP27 > helodermin (B1591217) > VIP > helospectin (B1177722) > glucagon > PHI >>> secretin. oup.com This demonstrates that while PHI is capable of stimulating cAMP, its potency relative to other family members can be assessed in specific cellular contexts and species.

Emerging Research Avenues and Future Directions

Q & A

Q. What key structural features of peptide PHI (Phe(4)-) are critical for its interaction with receptors in the glucagon-secretin family?

  • Methodological Answer : Structural analysis should focus on the N-terminal modifications (e.g., Phe(4) substitution) and conserved residues (e.g., His¹, Ile²⁷-NH₂) that mediate receptor binding. Use techniques like:
  • Mass spectrometry to verify molecular weight and post-translational modifications.
  • Circular dichroism to assess secondary structure stability under physiological conditions.
  • NMR spectroscopy to map conformational changes induced by Phe(4) substitution .
  • Table 1 : Sequence alignment of PHI with related peptides (VIP, secretin) highlights conserved residues and Phe(4) positioning:
PeptideKey Residues (Positions 1–10)C-Terminal Modification
PHI-27His-Ala-Asp-Gly-Val-Phe...Ile²⁷-NH₂
VIPHis-Ser-Asp-Ala-Val-Phe...Leu²⁸-NH₂
SecretinHis-Ser-Asp-Gly-Thr-Phe...Val²⁷-OH

Q. Which in vitro models are most suitable for preliminary functional characterization of Phe(4)-PHI analogs?

  • Methodological Answer : Prioritize cell lines expressing high levels of VPAC1/VPAC2 receptors (e.g., CHO-K1 transfected cells). Use:
  • cAMP accumulation assays to measure Gαs-coupled receptor activation.
  • Calcium imaging for detecting Gαq-mediated signaling (if applicable).
  • Competitive binding assays with ¹²⁵I-VIP to quantify receptor affinity. Include controls with wild-type PHI to benchmark analog activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for Phe(4)-PHI across different functional assays?

  • Methodological Answer : Address variability through:
  • Orthogonal validation : Combine cAMP assays with label-free biosensor platforms (e.g., dynamic mass redistribution) to capture holistic signaling responses.
  • Standardization : Use internal reference peptides (e.g., VIP) in each assay batch to normalize inter-lab variability.
  • Meta-analysis : Apply mixed-effects models to aggregate data from multiple studies, accounting for variables like cell passage number and assay temperature .

Q. What strategies optimize the design of peptide-array experiments to study post-translational modifications (PTMs) of PHI in disease models?

  • Methodological Answer : Follow a checklist for reproducibility:
  • Array design : Include overlapping 15-mer peptides covering full-length PHI with PTM mimics (e.g., phosphorylated Ser⁸).
  • Controls : Spike-in synthetic PTM peptides to validate antibody specificity.
  • Data validation : Confirm hits using MALDI-TOF/TOF or LC-MS/MS on tissue extracts.
  • Table 2 : Example workflow for PTM analysis:
StepTechniquePurpose
1. DiscoveryPeptide array + anti-PTM AbIdentify candidate modification sites
2. ValidationLC-MS/MSConfirm site-specific modifications
3. FunctionalMutagenesis (Ser→Ala)Assess impact on receptor binding
Reference .

Q. How should computational modeling be integrated with experimental data to predict the functional impact of Phe(4)-PHI mutations?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with experimental mutagenesis:
  • Step 1 : Simulate wild-type PHI and Phe(4)-mutant binding to VPAC1 over 100 ns; analyze hydrogen bonding and conformational stability.
  • Step 2 : Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (ka, kd).
  • Step 3 : Corrogate results with alanine scanning to identify critical residues.
    Tools like PYMOL or ChimeraX can visualize structural perturbations caused by mutations .

Data Conflict & Ethical Considerations

Q. What frameworks guide ethical data handling when studying PHI in human-derived samples?

  • Methodological Answer : Adhere to HIPAA protocols for Protected Health Information (PHI):
  • De-identification : Remove all 18 identifiers (e.g., dates, geographic data) before analysis.
  • IRB compliance : Submit protocols for PHI access justification, specifying the minimum necessary data (e.g., peptide levels, age range).
  • Data security : Use encrypted platforms (e.g., Qualtrics) for storage and analysis .

Q. How can researchers mitigate bias when interpreting conflicting data on Phe(4)-PHI’s role in metabolic pathways?

  • Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
  • Blinded analysis : Use third-party statisticians to re-analyze raw data.
  • Pre-registration : Publish hypotheses and methods on platforms like Open Science Framework before data collection.
  • Transparency : Share raw datasets and code in repositories (e.g., Zenodo) for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.